Ruscogenin
Vue d'ensemble
Description
Ruscogenin is an anti-inflammatory steroid used in combination with local anesthetics for the treatment of hemorrhoids and for local anesthesia . It is a major bioactive steroidal aglycone found in the Chinese medicine, Ophiopogon japonicus . It is also a major steroidal sapogenin of Radix Ophiopogon japonicus, a Chinese herb that has been used to treat acute and chronic inflammatory and cardiovascular diseases .
Synthesis Analysis
Ruscogenin biosynthesis in Ruscus aculeatus is greatly influenced by its clonal origin and culture type . The strategy for the synthesis of ruscogenin involves retrosynthetic analysis of the saturated ruscogenin analog . A prominent feature of ruscogenin is its β-OH group at C1, which is maintained in the goal molecule, and a stereospecific epoxide at C1 is envisioned, which could be added from the corresponding olefin at C1 .Molecular Structure Analysis
Ruscogenin has a molecular formula of C27H42O4 and a molecular weight of 430.62 . It is similar to other steroidal saponins, having a high boiling point, high polarity, and relatively high molecular weight .Chemical Reactions Analysis
Ruscogenin has been analyzed by some conventional methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) .Physical And Chemical Properties Analysis
Ruscogenin is a small molecule with a molecular weight of 430.62 . It lacks UV absorbance and shows low response in mass spectrometry .Applications De Recherche Scientifique
Application in Neurology
Ruscogenin has been shown to have potential in the treatment of cerebral ischemia .
Summary of the Application
Ruscogenin has been found to inhibit cerebral ischemic injury . It is believed to work by suppressing TXNIP/NLRP3 inflammasome activation and the MAPK pathway .
Methods of Application
In the study, a middle cerebral artery occlusion/reperfusion (MCAO/R) model was used in mice, and oxygen–glucose deprivation/reoxygenation (OGD/R) was induced in mouse brain microvascular endothelial cells (bEnd.3) .
Results or Outcomes
Administration of ruscogenin (10 mg/kg) decreased the brain infarction and edema, improved neurological deficits, increased cerebral brain flow (CBF), ameliorated histopathological damage, reduced evans blue (EB) leakage and upregulated the expression of tight junctions (TJs) in MCAO/R-injured mice . Furthermore, ruscogenin decreased reactive oxygen species (ROS) generation and inhibited the mitogen-activated protein kinase (MAPK) pathway in OGD/R-induced bEnd.3 cells .
Application in Biochemistry
Ruscogenin has been used in the development of a novel fluoroimmunoassay .
Summary of the Application
A novel method termed competitive fluorescence-linked immunosorbent assay (cFLISA) based on monoclonal antibodies (mAbs) coupled with quantum dots (QDs) was developed for the quick and sensitive determination of RUS in biological samples .
Methods of Application
The mAbs against RUS were conjugated with CdSe/ZnS QDs by the crossing-linking reagents and an indirect cFLISA method was developed .
Results or Outcomes
There was a good linear relationship between inhibition efficiency and logarithm concentration of RUS which was varied from 0.1 to 1000 ng/mL. The IC 50 and limit of detection (LOD) were 9.59 ng/mL and 0.016 ng/mL respectively, which much lower than the enzyme-linked immunosorbent assay (ELISA) method .
Application in Gastroenterology
Ruscogenin has been found to have potential in the treatment of ulcerative colitis .
Summary of the Application
Ruscogenin attenuates ulcerative colitis in mice by inhibiting Caspase-1-dependent pyroptosis via the TLR4/NF-κB signaling pathway .
Application in Cardiology
Ruscogenin has been shown to have potential in the treatment of pulmonary hypertension .
Summary of the Application
Ruscogenin has been found to inhibit pulmonary hypertension . It is believed to work by suppressing the MAPK pathway .
Methods of Application
In the study, a model of pulmonary hypertension was used in mice .
Results or Outcomes
Administration of ruscogenin decreased the pulmonary hypertension in mice . Furthermore, ruscogenin decreased reactive oxygen species (ROS) generation and inhibited the mitogen-activated protein kinase (MAPK) pathway .
Application in Hepatology
Ruscogenin has been found to have potential in the treatment of liver injury .
Summary of the Application
Ruscogenin has been found to attenuate liver injury . It is believed to work by suppressing the TLR4/NF-κB signaling pathway .
Methods of Application
In the study, a model of liver injury was used in mice .
Results or Outcomes
Administration of ruscogenin decreased the liver injury in mice .
Application in Pulmonology
Ruscogenin has been found to have potential in the treatment of acute lung injury .
Summary of the Application
Ruscogenin has been found to alleviate acute lung injury . It is believed to work by suppressing the TLR4/NF-κB signaling pathway .
Methods of Application
In the study, a model of acute lung injury was used in mice .
Results or Outcomes
Administration of ruscogenin decreased the acute lung injury in mice .
Application in Cardiology
Ruscogenin has been shown to have potential in the treatment of pulmonary hypertension .
Summary of the Application
Ruscogenin has been found to inhibit pulmonary hypertension . It is believed to work by suppressing the MAPK pathway .
Methods of Application
In the study, a model of pulmonary hypertension was used in mice .
Results or Outcomes
Administration of ruscogenin decreased the pulmonary hypertension in mice . Furthermore, ruscogenin decreased reactive oxygen species (ROS) generation and inhibited the mitogen-activated protein kinase (MAPK) pathway .
Application in Hepatology
Ruscogenin has been found to have potential in the treatment of liver injury .
Summary of the Application
Ruscogenin has been found to attenuate liver injury . It is believed to work by suppressing the TLR4/NF-κB signaling pathway .
Methods of Application
In the study, a model of liver injury was used in mice .
Results or Outcomes
Administration of ruscogenin decreased the liver injury in mice .
Application in Pulmonology
Ruscogenin has been found to have potential in the treatment of acute lung injury .
Summary of the Application
Ruscogenin has been found to alleviate acute lung injury . It is believed to work by suppressing the TLR4/NF-κB signaling pathway .
Methods of Application
In the study, a model of acute lung injury was used in mice .
Results or Outcomes
Administration of ruscogenin decreased the acute lung injury in mice .
Safety And Hazards
Orientations Futures
Ruscogenin has been found to alleviate myocardial ischemia-induced ferroptosis through the activation of BCAT1/BCAT2 . It has also been shown to attenuate cerebral ischemia-induced blood-brain barrier dysfunction . These findings provide some new insights into its potential application for the prevention and treatment of ischemic stroke .
Propriétés
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQIQBOGXYYATH-IDABPMKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019319 | |
Record name | Ruscogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ruscogenin | |
CAS RN |
472-11-7 | |
Record name | Ruscogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ruscogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruscogenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ruscogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (25R)-spirost-5-ene-1β,3β-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUSCOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.